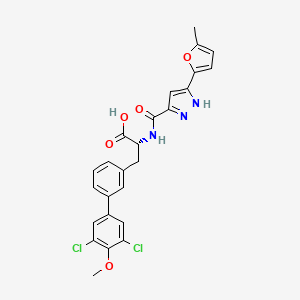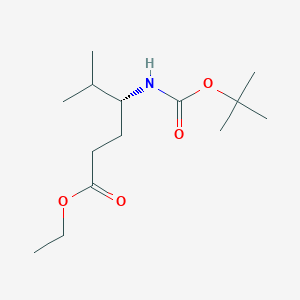
Ethyl (R)-4-((tert-butoxycarbonyl)amino)-5-methylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl ®-4-((tert-butoxycarbonyl)amino)-5-methylhexanoate is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. It is a derivative of amino acids and is often employed as a building block in the synthesis of more complex molecules. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is widely used to protect amine functionalities during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ®-4-((tert-butoxycarbonyl)amino)-5-methylhexanoate typically involves the protection of the amine group of an amino acid with a Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of Ethyl ®-4-((tert-butoxycarbonyl)amino)-5-methylhexanoate follows similar principles but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The Boc protection step is followed by esterification to introduce the ethyl ester group, typically using ethanol and a catalyst such as sulfuric acid.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl ®-4-((tert-butoxycarbonyl)amino)-5-methylhexanoate undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Hydrolysis: Aqueous acid or base.
Major Products Formed
Deprotection: The primary amine.
Substitution: Substituted esters or amides.
Hydrolysis: The corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
Ethyl ®-4-((tert-butoxycarbonyl)amino)-5-methylhexanoate is used in various scientific research applications:
Chemistry: As a building block in the synthesis of peptides and other complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein synthesis.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of Ethyl ®-4-((tert-butoxycarbonyl)amino)-5-methylhexanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amine functionality, allowing selective reactions to occur at other sites of the molecule. Upon deprotection, the free amine can participate in further chemical reactions, such as peptide bond formation.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl ®-2-((tert-butoxycarbonyl)amino)-5-oxohexanoate
- N-(tert-Butoxycarbonyl)prolinal
- Boc-protected amino acids
Uniqueness
Ethyl ®-4-((tert-butoxycarbonyl)amino)-5-methylhexanoate is unique due to its specific structure, which includes a Boc-protected amine and an ethyl ester group. This combination makes it particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are crucial.
Propiedades
Fórmula molecular |
C14H27NO4 |
|---|---|
Peso molecular |
273.37 g/mol |
Nombre IUPAC |
ethyl (4R)-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C14H27NO4/c1-7-18-12(16)9-8-11(10(2)3)15-13(17)19-14(4,5)6/h10-11H,7-9H2,1-6H3,(H,15,17)/t11-/m1/s1 |
Clave InChI |
XXFLLEWETZSFNN-LLVKDONJSA-N |
SMILES isomérico |
CCOC(=O)CC[C@H](C(C)C)NC(=O)OC(C)(C)C |
SMILES canónico |
CCOC(=O)CCC(C(C)C)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Hydroxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14906757.png)


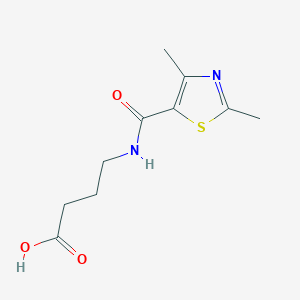

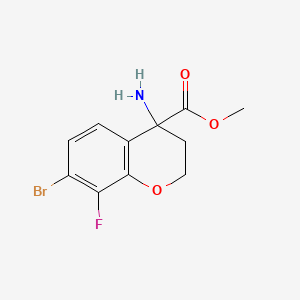
![3-Bromo-5,7-dichlorothieno[3,2-b]pyridine](/img/structure/B14906785.png)
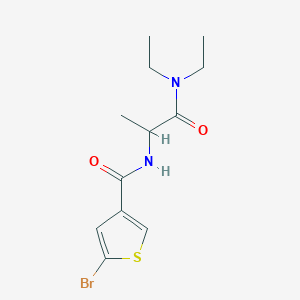
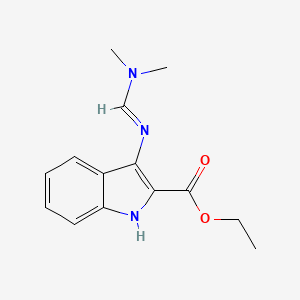
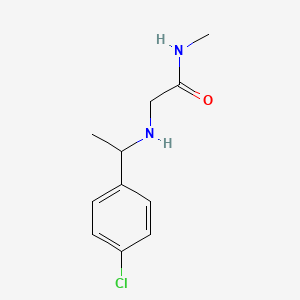
![4-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B14906806.png)

